molecular formula C8H10O2S B8743071 2-Methoxy-4-(methylthio)phenol

2-Methoxy-4-(methylthio)phenol

Cat. No.: B8743071
M. Wt: 170.23 g/mol
InChI Key: PKJBKCJDRDHTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(methylthio)phenol is a phenolic derivative characterized by a methoxy group (-OCH₃) at the 2-position and a methylthio group (-SCH₃) at the 4-position of the benzene ring. This sulfur-containing compound exhibits unique physicochemical properties due to the electron-donating effects of the methoxy group and the lipophilic nature of the methylthio substituent.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-methoxy-4-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,9H,1-2H3

InChI Key

PKJBKCJDRDHTGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-Methoxy-4-(methylthio)phenol and their substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
This compound -OCH₃ (2), -SCH₃ (4) C₈H₁₀O₂S 170.23 Lipophilic, potential bioactivity -
4-(Methylthio)phenol -SCH₃ (4) C₇H₈OS 140.20 Simpler structure; used in synthesis
Eugenol -OCH₃ (2), -CH₂CH=CH₂ (4) C₁₀H₁₂O₂ 164.20 Antimicrobial, flavoring agent
Isoeugenol -OCH₃ (2), -CH=CHCH₃ (4) C₁₀H₁₂O₂ 164.20 Stabilized isomer; fragrance
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol -OCH₃ (2), -CH=N-(4-OCH₃C₆H₄) (4) C₁₅H₁₅NO₃ 257.29 Antioxidant; Schiff base chelator
2-Methoxy-4-[[(4-methylphenyl)amino]methyl]phenol -OCH₃ (2), -CH₂NH-(4-CH₃C₆H₄) (4) C₁₅H₁₇NO₂ 243.30 Hydrogen bonding; drug intermediates

Physicochemical Properties

  • Molecular Weight and Polarity: The methylthio group (-SCH₃) increases lipophilicity compared to hydroxyl or amino analogs, enhancing membrane permeability but reducing water solubility. For example, 4-(Methylthio)phenol (MW 140.20) is less polar than eugenol (MW 164.20) due to the absence of a methoxy group . Schiff base derivatives (e.g., 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol, MW 257.29) exhibit higher molecular weights and polarity, enabling metal chelation .
  • Stability: Thioether groups (e.g., -SCH₃) are more stable than thiophenols (-SH) or allyl groups (-CH₂CH=CH₂), which may oxidize or polymerize . Isoeugenol’s trans-isomer is more stable than the cis-form, influencing its use in perfumery .

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